molecular formula C26H32O8 B12351570 Ethynyl Estradiol 17-beta-D-Glucuronide

Ethynyl Estradiol 17-beta-D-Glucuronide

Cat. No.: B12351570
M. Wt: 472.5 g/mol
InChI Key: SQQXJBRONRGLRT-APVVUOJSSA-N
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Description

Ethynyl Estradiol 17-beta-D-Glucuronide is a metabolite of Ethynyl Estradiol, a synthetic estrogen commonly used in contraceptives. This compound is significant in the biomedical field for research purposes, particularly in understanding the metabolism, distribution, and excretion of Ethynyl Estradiol .

Preparation Methods

Chemical Reactions Analysis

Ethynyl Estradiol 17-beta-D-Glucuronide undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Ethynyl Estradiol 17-beta-D-Glucuronide is used extensively in scientific research:

    Chemistry: It helps in studying the metabolic pathways of synthetic estrogens.

    Biology: It is used to understand the biological effects of estrogen metabolites.

    Medicine: It aids in the development of contraceptives and hormone replacement therapies.

    Industry: It is used in the production of pharmaceuticals

Mechanism of Action

Ethynyl Estradiol 17-beta-D-Glucuronide exerts its effects by interacting with estrogen receptors in the body. It binds to these receptors, initiating a cascade of molecular events that lead to the modulation of gene expression. This compound is also a high-affinity substrate for organic anion transporting polypeptides, which play a crucial role in its transport and excretion .

Comparison with Similar Compounds

Ethynyl Estradiol 17-beta-D-Glucuronide is unique compared to other estrogen metabolites due to its specific glucuronide conjugation. Similar compounds include:

This compound stands out due to its role in contraceptive research and its unique metabolic pathway.

Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-[[(8R,9S,13S,14S,17S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H32O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,5,7,12,16-22,24,27-30H,4,6,8-11H2,2H3,(H,31,32)/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26-/m1/s1

InChI Key

SQQXJBRONRGLRT-APVVUOJSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

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